molecular formula C26H36BNO2 B2585093 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole CAS No. 793681-93-3

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Cat. No.: B2585093
CAS No.: 793681-93-3
M. Wt: 405.39
InChI Key: ALUCVCBSXNYMAM-UHFFFAOYSA-N
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Description

9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This particular compound features a carbazole core substituted with an octyl group and a dioxaborolane moiety, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves a multi-step process:

    Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.

    Introduction of the Octyl Group: The octyl group is usually introduced via a Friedel-Crafts alkylation reaction, where the carbazole is alkylated with an octyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dioxaborolane Moiety: The final step involves the introduction of the dioxaborolane group through a Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or boronate ester and a halogenated carbazole derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinones.

    Reduction: Reduction reactions can target the dioxaborolane moiety, converting it into a boronic acid or boronate ester.

    Substitution: The compound is prone to electrophilic substitution reactions, especially at the carbazole core, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products

    Oxidation: Carbazole-quinones.

    Reduction: Boronic acids or boronate esters.

    Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, carbazole derivatives are studied for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the dioxaborolane moiety can enhance the compound’s ability to interact with biological targets, making it a valuable tool in drug discovery.

Industry

Industrially, this compound is used in the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable films and its electronic properties make it suitable for use in optoelectronic devices.

Mechanism of Action

The mechanism by which 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole exerts its effects depends on its application. In organic electronics, its mechanism involves the transport of charge carriers (electrons and holes) through its conjugated system. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    9-Octylcarbazole: Lacks the dioxaborolane moiety, making it less reactive in certain chemical transformations.

    2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole: Similar structure but without the octyl group, affecting its solubility and electronic properties.

    9-Octyl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole:

Uniqueness

The combination of the octyl group and the dioxaborolane moiety in 9-Octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole provides a unique balance of solubility, reactivity, and electronic properties. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics.

By understanding the synthesis, reactivity, and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

9-octyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36BNO2/c1-6-7-8-9-10-13-18-28-23-15-12-11-14-21(23)22-17-16-20(19-24(22)28)27-29-25(2,3)26(4,5)30-27/h11-12,14-17,19H,6-10,13,18H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUCVCBSXNYMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4N3CCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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